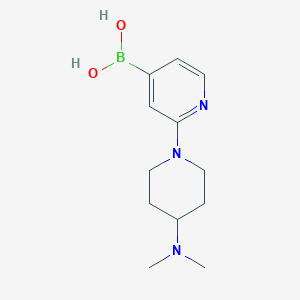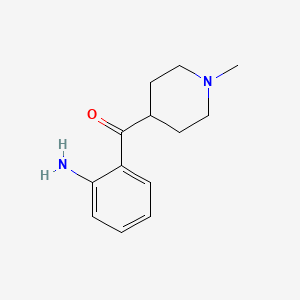
Methyl 3-methyl-5-phenylthiophene-2-carboxylate
Vue d'ensemble
Description
Methyl 3-methyl-5-phenylthiophene-2-carboxylate is a thiophene derivative, a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Méthodes De Préparation
The synthesis of Methyl 3-methyl-5-phenylthiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Methyl 3-methyl-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using reagents like bromine or chlorine.
Applications De Recherche Scientifique
Methyl 3-methyl-5-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Mécanisme D'action
The mechanism of action of Methyl 3-methyl-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Methyl 3-methyl-5-phenylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: Known for its use in microwave-assisted synthesis.
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Utilized in various industrial applications.
Suprofen: A 2-substituted thiophene framework used as a nonsteroidal anti-inflammatory drug.
These compounds share the thiophene core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Propriétés
Formule moléculaire |
C13H12O2S |
|---|---|
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
methyl 3-methyl-5-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H12O2S/c1-9-8-11(10-6-4-3-5-7-10)16-12(9)13(14)15-2/h3-8H,1-2H3 |
Clé InChI |
IJFPWDLPYQGDHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Trifluoromethoxyphenyl)-methylidene]-hydrazine](/img/structure/B8424668.png)
![2-[2-Chloro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B8424683.png)
![1-[3-(p-Ethoxyphenyl)propyl]piperazine](/img/structure/B8424689.png)






![5-ethylsulfanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8424738.png)

